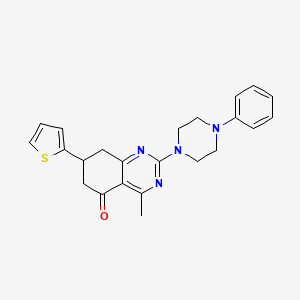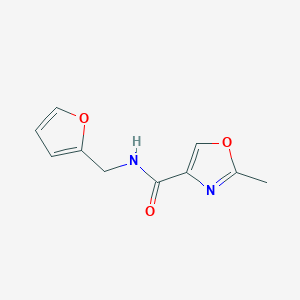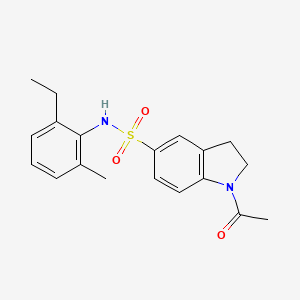![molecular formula C21H23N3O3S B4463789 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B4463789.png)
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[2-(propan-2-yl)phenyl]benzenesulfonamide
Descripción general
Descripción
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[2-(propan-2-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a pyridazinone ring, which is known for its diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[2-(propan-2-yl)phenyl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring. This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Benzenesulfonamide Group: The pyridazinone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Introduction of the Isopropylphenyl Group: The final step involves the alkylation of the sulfonamide with 2-(propan-2-yl)phenyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group results in the formation of a hydroxyl derivative.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[2-(propan-2-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for developing new antibiotics.
Biological Studies: The pyridazinone ring is associated with various biological activities, including anti-inflammatory and anticancer properties.
Chemical Research: The compound can be used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Industrial Applications: Its unique structure makes it suitable for use in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[2-(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
DNA Interaction: The pyridazinone ring can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications.
Comparación Con Compuestos Similares
Similar Compounds
6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Shares the pyridazinone ring but lacks the sulfonamide and isopropylphenyl groups.
4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains a similar pyridazinone core with different substituents.
Uniqueness
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[2-(propan-2-yl)phenyl]benzenesulfonamide is unique due to its combination of a pyridazinone ring, a benzenesulfonamide group, and an isopropylphenyl moiety
Propiedades
IUPAC Name |
4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]-N-(2-propan-2-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14(2)19-6-4-5-7-20(19)24-28(26,27)18-10-8-16(9-11-18)13-17-12-15(3)22-23-21(17)25/h4-12,14,24H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIZXGXCOIKBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-4-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B4463710.png)
![5-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B4463723.png)
![1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4463726.png)

![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4463735.png)
![6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4463749.png)

![4,10-Dimethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene](/img/structure/B4463763.png)
![2-(3-methylphenoxy)-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}acetamide](/img/structure/B4463770.png)
![2-{4-[3-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl]phenoxy}acetamide](/img/structure/B4463771.png)
![4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4463777.png)

![N-(3-chlorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463783.png)
![12-(2-furyl)-2-(4-pyridinyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B4463799.png)
